molecular formula C26H29NO6 B602198 [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium CAS No. 67324-97-4

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

Cat. No.: B602198
CAS No.: 67324-97-4
M. Wt: 451.5 g/mol
InChI Key: DJRZMHSVTCVTFB-ARXROMJUSA-N
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Description

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is a major metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed for the treatment of muscle spasms. The compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This metabolite is significant in pharmacokinetics and drug metabolism studies .

Scientific Research Applications

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium has several applications in scientific research:

Mechanism of Action

Target of Action

Cyclobenzaprine N-beta-D-Glucuronide is a metabolite of Cyclobenzaprine . Cyclobenzaprine primarily targets the brainstem, specifically within the locus coeruleus . The locus coeruleus plays a crucial role in physiological responses to stress and panic.

Mode of Action

Cyclobenzaprine N-beta-D-Glucuronide, as a metabolite of Cyclobenzaprine, is likely to share its parent compound’s mode of action. Cyclobenzaprine acts as a centrally-acting skeletal muscle relaxant . It reduces tonic somatic motor activity influencing both alpha and gamma motor neurons . The exact pharmacodynamic behavior of cyclobenzaprine n-beta-d-glucuronide is currently unclear .

Biochemical Pathways

Cyclobenzaprine N-beta-D-Glucuronide is involved in the metabolic pathways of Cyclobenzaprine . Cyclobenzaprine is metabolized in the liver, primarily by CYP3A4, 1A2, and 2D6 enzymes . The glucuronidation process, which forms Cyclobenzaprine N-beta-D-Glucuronide, is a major pathway in the metabolism of many drugs .

Pharmacokinetics

Cyclobenzaprine, its parent compound, is known to undergo hepatic metabolism via cyp3a4, 1a2, and 2d6, and may undergo enterohepatic recirculation . The metabolites, including Cyclobenzaprine N-beta-D-Glucuronide, are likely to be excreted in the urine and feces.

Result of Action

Cyclobenzaprine, its parent compound, is known to reduce skeletal muscle spasm . It’s also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Cyclobenzaprine, forming the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, Cyclobenzaprine. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions:

    Hydrolysis: Beta-glucuronidase enzymes are commonly used to hydrolyze this compound.

Major Products Formed:

Comparison with Similar Compounds

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium can be compared with other glucuronide conjugates of tricyclic compounds, such as:

    Amitriptyline N-beta-D-Glucuronide: Similar to Cyclobenzaprine, Amitriptyline undergoes glucuronidation to form its glucuronide conjugate.

    Nortriptyline N-beta-D-Glucuronide: Another tricyclic compound that forms a glucuronide conjugate.

This compound is unique due to its specific formation from Cyclobenzaprine and its role in the metabolism of this widely prescribed muscle relaxant.

Properties

CAS No.

67324-97-4

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1

InChI Key

DJRZMHSVTCVTFB-ARXROMJUSA-N

Isomeric SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O

SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl -N,N-dimethyl-1-propanaminium Inner Salt;  Cyclobenzaprine N-Glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
Reactant of Route 2
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
Reactant of Route 3
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
Reactant of Route 4
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
Reactant of Route 5
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
Reactant of Route 6
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

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